molecular formula C6H4ClNO2S B3070303 4-Chloro-3-nitrobenzenethiol CAS No. 100191-28-4

4-Chloro-3-nitrobenzenethiol

Cat. No.: B3070303
CAS No.: 100191-28-4
M. Wt: 189.62 g/mol
InChI Key: IAYMABJPMMKXFR-UHFFFAOYSA-N
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Description

4-Chloro-3-nitrobenzenethiol is an organic compound with the molecular formula C6H4ClNO2S. It is characterized by the presence of a chloro group, a nitro group, and a thiol group attached to a benzene ring. This compound is known for its applications in various fields, including chemistry and pharmacology.

Mechanism of Action

Target of Action

4-Chloro-3-nitrobenzenethiol, similar to its analog 4-Nitrothiophenol, is known to bind covalently to noble metals due to their molecular structure . This property makes them commonly used reporter molecules for various experiments, especially within the scope of surface- and tip-enhanced Raman spectroscopy .

Mode of Action

The interaction of this compound with its targets involves a process known as resonant Raman scattering . This process is characterized by the molecule exhibiting two intrinsic resonances at specific wavelengths . The resonant Raman scattering cross-section of the molecule is also significant, which is an important factor in a wide range of experiments .

Biochemical Pathways

2C4NP is degraded via the 1,2,4-benzenetriol (BT) pathway in certain Gram-negative bacteria . The hnp gene cluster is suspected to be involved in the catabolism of 2C4NP .

Result of Action

The result of the action of this compound is largely dependent on the context of its use. In the context of resonant Raman spectroscopy, the molecule’s interaction with noble metals results in significant Raman scattering, which is useful in various experimental setups .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the molecule’s interaction with noble metals (its target of action) can be affected by the presence and concentration of these metals in the environment . Additionally, factors such as temperature, pH, and the presence of other chemicals can potentially influence the molecule’s action and stability.

Biochemical Analysis

Biochemical Properties

It is known that nitrobenzene derivatives can participate in various biochemical reactions . They can undergo nucleophilic aromatic substitution reactions, where a nucleophile attacks the aromatic ring . This property could potentially allow 4-Chloro-3-nitrobenzenethiol to interact with various enzymes, proteins, and other biomolecules, although specific interactions have not been reported.

Cellular Effects

Nitrobenzene derivatives can potentially influence cell function through their interactions with cellular proteins and enzymes . They could impact cell signaling pathways, gene expression, and cellular metabolism, although specific effects of this compound have not been reported.

Molecular Mechanism

It is known that nitrobenzene derivatives can undergo nucleophilic aromatic substitution reactions . This could potentially involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-nitrobenzenethiol typically involves the reaction of 4-chloro-3-nitrobenzene with thiolating agents. One common method is the reaction of 4-chloro-3-nitrobenzene with sodium hydrogen sulfide or disodium disulfide under controlled conditions . Another method involves the use of arylsulfonyl chlorides, which are reduced to arylthiols using reducing agents such as triphenylphosphine in toluene .

Industrial Production Methods: Industrial production of this compound often employs large-scale thiolation reactions using metal sulfides or other reducing agents. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3-nitrobenzenethiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide in polar solvents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Hydrogen peroxide or other oxidizing agents.

Major Products:

    Substitution: Formation of substituted aromatic compounds.

    Reduction: Formation of 4-chloro-3-aminobenzenethiol.

    Oxidation: Formation of disulfides or sulfonic acids.

Comparison with Similar Compounds

Comparison: 4-Chloro-3-nitrobenzenethiol is unique due to the presence of both a thiol and a nitro group on the benzene ring, which allows it to participate in a wide range of chemical reactions. In contrast, 4-Chloro-3-nitrobenzoic acid lacks the thiol group, limiting its reactivity in thiolation reactions. Similarly, 3-Carboxy-4-nitrobenzenethiol has a carboxylic acid group instead of a chloro group, which affects its chemical behavior and applications.

Properties

IUPAC Name

4-chloro-3-nitrobenzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClNO2S/c7-5-2-1-4(11)3-6(5)8(9)10/h1-3,11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAYMABJPMMKXFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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